molecular formula C14H28O B013441 (Z)-9-Tetradecen-1-ol CAS No. 35153-15-2

(Z)-9-Tetradecen-1-ol

Cat. No.: B013441
CAS No.: 35153-15-2
M. Wt: 212.37 g/mol
InChI Key: GSAAJQNJNPBBSX-WAYWQWQTSA-N
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Description

9Z-Tetradecen-1-ol is a long-chain fatty alcohol.

Mechanism of Action

Properties

IUPAC Name

(Z)-tetradec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAAJQNJNPBBSX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035292
Record name 9-cis-Tetradecenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-15-2
Record name (Z)-9-Tetradecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristoleyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Tetradecen-1-ol, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-cis-Tetradecenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-tetradec-9-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTOLEYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YGA82T5MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the downstream effects of (Z)-9-Tetradecen-1-ol perception by male moths?

A1: Upon detecting the specific pheromone blend, which often includes this compound, male moths initiate a complex behavioral sequence. This can involve:

  • Increased antennal response: Electroantennography studies have shown that this compound elicits specific electrical responses in the antennae of male moths of certain species, indicating its detection by olfactory receptors [, ].
  • Upwind flight: Males orient themselves and fly towards the source of the pheromone plume, ultimately locating the female for mating [].
  • Mating disruption: In some cases, the presence of this compound or its analogs can disrupt the normal mating behavior of certain moth species by interfering with their ability to locate females [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H28O, and its molecular weight is 212.37 g/mol.

Q3: How is this compound typically formulated for use in insect traps or mating disruption strategies?

A3: this compound is often incorporated into a variety of delivery systems for pest control applications, including:

  • Rubber septa: These are commonly used in pheromone traps to release a controlled amount of the pheromone blend over time [, , , ].
  • Hollow fibers: This formulation enables the slow release of the pheromone into the environment for mating disruption [].
  • Plastic laminates: This formulation provides a long-lasting and weather-resistant source of pheromone for mating disruption [].

Q4: What factors influence the stability and release rate of this compound from these formulations?

A4: Several factors affect the stability and release rate of this compound:

  • Temperature: Higher temperatures generally lead to faster evaporation and degradation of the pheromone [].
  • Humidity: Humidity can influence the degradation rate of some pheromone components [].
  • Exposure to UV light: Prolonged exposure to sunlight can degrade the pheromone, reducing its efficacy [].
  • Formulation type: The specific type of formulation (e.g., rubber septa, hollow fibers, plastic laminates) significantly influences the release rate and longevity of the pheromone [, ].

Q5: How do structural modifications to this compound affect its activity as a pheromone component?

A5: Even subtle changes in the structure of this compound, such as isomerization or the addition of functional groups, can dramatically alter its biological activity. For instance, the (E)-isomer of 9-tetradecen-1-ol often exhibits reduced or no activity compared to the (Z)-isomer in attracting male moths [, ]. Additionally, altering the functional group, like changing the alcohol to an acetate or formate, can significantly impact the compound's ability to stimulate olfactory receptors and elicit behavioral responses [, , , ].

Q6: What analytical methods are used to identify and quantify this compound in pheromone gland extracts or environmental samples?

A6: Common techniques employed for identification and quantification include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds like this compound based on their volatility and then identifies them based on their mass-to-charge ratio [, , , ].
  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique couples gas chromatography with electrophysiological recordings from insect antennae, allowing researchers to identify the specific compounds that elicit responses from olfactory receptors [].
  • Solid Phase Microextraction (SPME): This technique allows for the extraction and concentration of volatile compounds from various matrices, including air and insect pheromone glands, prior to analysis by GC-MS [, ].

Q7: What is known about the environmental fate and potential impact of this compound used in pest control applications?

A7: While this compound is a naturally occurring compound, its use in pest control raises concerns about its potential environmental impact.

  • Degradation: this compound is susceptible to degradation by environmental factors such as UV light and microorganisms, ultimately breaking down into less complex molecules [].

Q8: Are there any alternatives to using this compound and other pheromones for pest control?

A8: Yes, alternative approaches to pest management include:

  • Biological control: This method involves introducing natural enemies of the target pest, such as predators, parasites, or pathogens, to regulate its population [].
  • Cultural control: This involves modifying agricultural practices to make the environment less favorable for pest establishment and proliferation, such as crop rotation or planting resistant varieties [].
  • Integrated Pest Management (IPM): This holistic approach combines various pest control methods, including pheromone-based strategies, to minimize environmental impact while maximizing pest control efficacy [].

Q9: What resources and infrastructure are essential for conducting research on this compound and other pheromones?

A9: Key resources for pheromone research include:

  • Chemical synthesis and analytical facilities: These are crucial for synthesizing, purifying, and characterizing pheromone compounds, as well as analyzing their composition in insect extracts and environmental samples [, ].
  • Electrophysiological equipment: This is necessary for conducting studies on insect olfaction, such as electroantennography, to assess the response of insect antennae to pheromone components [, , ].
  • Insect rearing facilities: Maintaining healthy insect colonies is essential for providing a consistent source of insects for behavioral and chemical ecology studies [].
  • Field research stations: These provide controlled environments for conducting field trials to evaluate the efficacy of pheromone-based pest control strategies under natural conditions [, , ].

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